4-Chloro-2,5-dimethoxynitrobenzene
Description
4-Chloro-2,5-dimethoxynitrobenzene (CAS: 6940-53-0; molecular formula: C₈H₈ClNO₄) is a nitroaromatic compound characterized by methoxy groups at positions 2 and 5, a nitro group at position 4, and a chlorine substituent at position 1 on the benzene ring . It serves as a critical intermediate in organic synthesis, particularly in the production of dyes and pigments. For example, it is catalytically reduced to 4-chloro-2,5-dimethoxyaniline (CDMA), a precursor for azo dyes and specialty chemicals . Its solubility in binary solvents like methanol-water mixtures has been extensively studied, with temperature-dependent data showing increased solubility in polar solvents .
Properties
IUPAC Name |
1-chloro-2,5-dimethoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4/c1-13-7-4-6(10(11)12)8(14-2)3-5(7)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLPGMKKCAEWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064511 | |
| Record name | 4-Chloro-2,5-dimethoxynitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064511 | |
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Molecular Weight |
217.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-53-0 | |
| Record name | 1-Chloro-2,5-dimethoxy-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 1-chloro-2,5-dimethoxy-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940530 | |
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| Record name | 4-Chloro-2,5-dimethoxynitrobenzene | |
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| Record name | Benzene, 1-chloro-2,5-dimethoxy-4-nitro- | |
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| Record name | 4-Chloro-2,5-dimethoxynitrobenzene | |
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| Record name | 1-chloro-2,5-dimethoxy-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.351 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2,5-dimethoxynitrobenzene can be synthesized through the nitration of 2,5-dimethoxychlorobenzene using nitric acid. The reaction typically involves the use of a microreactor, where the mass fraction of nitric acid ranges from 50-95%, and the mass fraction of the 2,5-dimethoxychlorobenzene solution ranges from 15-50%. The reaction is carried out at a temperature of 50-85°C, with a feeding temperature not exceeding 50°C, and a reaction residence time of 30-120 seconds .
Industrial Production Methods
In industrial settings, the compound is often produced by catalytic reduction of this compound with hydrogen in the liquid phase at elevated temperatures (80-110°C) and pressures (5-50 atmospheres). This process uses a modified platinum-on-carbon catalyst and an aromatic solvent, such as xylene. The presence of a compound that provides a pH of 8-10 in aqueous solution and an aliphatic amine enhances the reaction efficiency .
Chemical Reactions Analysis
Reduction Reactions
The most significant reaction involving 4-chloro-2,5-dimethoxynitrobenzene is its reduction to form 4-chloro-2,5-dimethoxyaniline. This transformation can be achieved through various methods:
-
Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a catalyst such as nickel or platinum. The reaction typically occurs under elevated temperatures (30°C to 110°C) and pressures (10 to 100 atm). For example, a process described in patents indicates that using a modified platinum-on-carbon catalyst at temperatures between 80°C to 110°C can yield high purity products .
-
Hydrazine Reduction : Another effective method is the reaction of this compound with hydrazine hydrate in the presence of a supported nickel catalyst. This process operates at temperatures ranging from 70°C to 90°C and can achieve yields up to 97% with high purity levels .
Reaction Conditions and Yields
The following table summarizes various methods for reducing this compound along with their respective conditions and yields:
| Method | Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Platinum-on-carbon | 80 - 110 | 10 | ~95 | ~99 |
| Hydrazine Reduction | Nickel on TiO₂-Al₂O₃ | 70 - 90 | Atmospheric | ~97 | ~99.7 |
Mechanistic Insights
The reduction mechanisms typically involve the transfer of electrons to the nitro group, converting it into an amine group. The choice of catalyst and reaction conditions significantly influences the selectivity and yield of the desired product.
Adsorption Studies
Recent studies have investigated the adsorption characteristics of this compound on activated carbon materials. These studies are crucial for understanding its environmental impact and potential remediation strategies.
Adsorption Isotherms
The adsorption behavior has been modeled using various isotherm equations:
-
Langmuir Isotherm : Assumes monolayer adsorption on a surface with a finite number of identical sites.
-
Freundlich Isotherm : An empirical model describing heterogeneous surface energies.
-
Temkin Isotherm : Takes into account the interactions between adsorbate molecules.
Experimental data indicated that the Temkin model provided the best fit for the adsorption data, with a maximum adsorption capacity of approximately
at elevated temperatures .
Scientific Research Applications
Biochemical Applications
CDNB is recognized for its diverse biochemical activities, particularly in enzyme assays and cellular studies.
Enzyme Interaction
- Cytochrome P450 Enzymes : CDNB acts as an electron acceptor in redox reactions involving cytochrome P450 enzymes, which are crucial for the metabolism of various substances. This interaction facilitates electron transfer processes essential for cellular metabolism .
Cellular Effects
- Cell Signaling Pathways : CDNB modulates the activity of kinases and phosphatases, influencing signal transduction pathways that regulate cell growth and survival.
- Gene Expression : It alters the expression of genes related to oxidative stress responses, impacting overall cellular health and metabolism .
Table 1: Summary of Cellular Effects of CDNB
| Effect Type | Description |
|---|---|
| Cell Signaling | Modulates kinases and phosphatases |
| Gene Expression | Alters expression of oxidative stress-related genes |
| Metabolic Impact | Affects overall cellular metabolism |
Environmental Applications
CDNB has been studied for its adsorption characteristics in environmental contexts:
- Adsorption Studies : Research indicates that CDNB can be effectively adsorbed from aqueous solutions onto activated charcoal derived from pyrolytic char. This property is crucial for potential applications in wastewater treatment and pollution control .
Case Studies
- Enzyme Activity Assays : In biochemical research, CDNB is frequently used as a substrate in assays to measure the activity of glutathione S-transferase (GST), an important enzyme involved in detoxification processes. The interaction between CDNB and GST facilitates the study of enzyme kinetics and inhibition mechanisms.
- Toxicological Studies : Investigations into the toxic effects of CDNB on cellular systems have demonstrated that exposure to higher concentrations can lead to increased oxidative stress and cell apoptosis. These findings are critical for understanding the compound's safety profile in laboratory settings .
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethoxynitrobenzene involves its interaction with specific molecular targets and pathways. For example, in nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which is a negatively charged intermediate. This complex is formed by the attack of a nucleophile on one of the aromatic-ring carbons .
Comparison with Similar Compounds
Substituent Effects and Reactivity
Key Observations :
- Halogen vs. Nitro Groups: The presence of a nitro group at position 4 in this compound enhances its electrophilicity, making it amenable to reduction (e.g., to CDMA) .
- Methoxy vs. Amine Groups : Replacing the nitro group with an amine (as in 2,5-dimethoxyaniline) reduces electrophilicity, shifting applications from dyes to pharmaceuticals .
Solubility and Physicochemical Properties
provides solubility data for this compound (CDMB) and related compounds in methanol-water mixtures:
- CDMB: Solubility increases with temperature (277–340 K), reaching 0.12 mol/L in pure methanol at 340 K .
- 4-Chloro-2,5-dimethoxyaniline (CDMA) : Lower solubility than CDMB due to the absence of the polar nitro group.
- 2,5-Dimethoxyaniline : Higher solubility in water than CDMB, attributed to hydrogen bonding from the amine group .
Industrial and Economic Relevance
- This compound : Used in synthesizing N-(4-chloro-2,5-dimethoxyphenyl)-azo dyes, which are tracked in global consumption databases for their role in textiles and pigments .
- 4-Chloro-2,5-dimethylaniline : A market-analogous compound with methyl instead of methoxy groups; projected to grow at 4.2% CAGR (2020–2025) in industrial applications .
Biological Activity
4-Chloro-2,5-dimethoxynitrobenzene (CDNB) is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and effects on cellular systems, drawing from various studies and findings.
This compound is primarily recognized for its role as an intermediate in organic synthesis and its application in enzyme activity assays. It has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which are critical for the metabolism of numerous compounds. The compound acts as an electron acceptor in redox reactions, facilitating electron transfer processes that are vital for cellular metabolism.
2. Cellular Effects
The compound influences cellular functions through several mechanisms:
- Cell Signaling Pathways : CDNB modulates kinase and phosphatase activities, affecting signal transduction pathways that regulate cell growth and survival.
- Gene Expression : It impacts the expression of genes related to oxidative stress responses, influencing cellular health and metabolism.
Table 1: Summary of Cellular Effects of CDNB
| Effect Type | Description |
|---|---|
| Cell Signaling | Modulates kinases and phosphatases |
| Gene Expression | Alters expression of oxidative stress-related genes |
| Metabolic Impact | Affects overall cellular metabolism |
At the molecular level, CDNB interacts with various biomolecules leading to enzyme inhibition or activation. Notably, it inhibits certain oxidoreductases involved in redox reactions, resulting in the accumulation of reactive oxygen species (ROS). This accumulation can lead to oxidative stress and potential cellular damage.
3.1 Mechanistic Pathways
- Nucleophilic Aromatic Substitution : CDNB can form Meisenheimer complexes through nucleophilic attack on the aromatic ring, influencing its reactivity.
- Oxidative Stress : The inhibition of oxidoreductases may lead to increased ROS levels, contributing to oxidative damage within cells.
4. Temporal and Dosage Effects
The biological effects of CDNB can vary significantly with time and dosage:
- Temporal Stability : Under standard laboratory conditions, CDNB is relatively stable; however, prolonged exposure to light and heat can lead to degradation.
- Dosage Dependency : Low doses may have minimal effects on cellular function, while high doses can induce significant toxicity characterized by oxidative stress and inflammation.
Table 2: Dosage Effects on Cellular Function
| Dosage Level | Observed Effects |
|---|---|
| Low Dose | Minimal impact on cell function |
| Moderate Dose | Altered metabolic processes |
| High Dose | Induced oxidative stress and inflammation |
5. Metabolic Pathways
CDNB undergoes metabolic transformations primarily via cytochrome P450-mediated reactions. These transformations can lead to the formation of various metabolites that may exhibit distinct biological activities compared to the parent compound.
6. Transport and Distribution
The transport mechanisms of CDNB within biological systems are crucial for understanding its biological effects:
- Transport Mechanisms : CDNB can traverse cell membranes through passive diffusion or active transport.
- Subcellular Localization : The localization of CDNB in specific organelles (e.g., mitochondria) can significantly influence its functional role in cellular processes.
7. Case Studies
Recent studies have highlighted the adsorption characteristics of CDNB:
- A study investigated the adsorption of CDNB onto activated pyrolytic char from pine sawdust, demonstrating its potential environmental implications and interactions with organic materials .
Table 3: Case Study Summary on CDNB Adsorption
| Study Focus | Findings |
|---|---|
| Adsorption | Effective adsorption onto activated pyrolytic char |
| Environmental Impact | Potential implications for remediation technologies |
Q & A
Basic: What are the standard synthetic routes for 4-Chloro-2,5-dimethoxynitrobenzene, and what analytical techniques are critical for confirming its structure?
Answer:
The synthesis typically involves nitration of a pre-substituted benzene derivative. For example, starting with 4-chloro-2,5-dimethoxybenzene, nitration can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Chlorine and methoxy groups act as directing groups, influencing nitro group positioning. Post-synthesis, structural confirmation requires:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and integration ratios.
- IR spectroscopy to identify nitro (∼1520 cm⁻¹, asymmetric stretching) and methoxy (∼1250 cm⁻¹) functional groups.
- Mass spectrometry for molecular ion ([M+H]⁺) validation.
- Melting point analysis to compare purity against literature values .
Basic: How does the electronic effect of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
Answer:
The nitro group (-NO₂) is a strong meta-directing, electron-withdrawing group, while methoxy (-OCH₃) is ortho/para-directing and electron-donating. Chlorine (-Cl) acts as a weak deactivating, ortho/para-directing group. In NAS, the nitro group reduces ring electron density, making reactions slower but favoring meta substitution relative to itself. Competing directing effects from methoxy and chloro groups require careful optimization of reaction conditions (e.g., solvent polarity, temperature) to control regioselectivity. Computational modeling (DFT) can predict dominant pathways by analyzing charge distribution .
Advanced: What strategies can resolve contradictions in reported yield percentages for the synthesis of this compound across different studies?
Answer:
Discrepancies in yields often arise from:
- Reaction scale : Microscale syntheses may report lower yields due to handling losses.
- Purification methods : Column chromatography vs. recrystallization can affect recovery rates.
- Catalyst choice : Lewis acids (e.g., FeCl₃) may improve nitration efficiency but introduce side products.
To resolve contradictions, replicate studies under standardized conditions (e.g., molar ratios, solvent systems) and employ HPLC-MS to quantify by-products. Cross-referencing with kinetic studies (e.g., Arrhenius plots for nitration rates) can identify optimal temperature windows .
Advanced: How can computational chemistry predict the regioselectivity of reactions involving this compound?
Answer:
Density Functional Theory (DFT) calculations analyze:
- Electrostatic potential maps : Highlight electron-rich/-poor regions for nucleophilic/electrophilic attack.
- Transition state modeling : Compare activation energies for competing pathways (e.g., nitro-directed vs. methoxy-directed substitution).
- Hammett constants : Quantify substituent effects on reaction rates. For example, nitro groups (σₚ ≈ 1.27) dominate over methoxy (σₚ ≈ -0.12), directing substitution meta to itself. Validating predictions with X-ray crystallography of intermediates confirms regiochemical outcomes .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles; use fume hoods to avoid inhalation.
- Storage : In airtight containers away from reducing agents (risk of nitro group reduction).
- Spill management : Neutralize with damp sand or vermiculite; avoid water to prevent contamination.
- Waste disposal : Follow hazardous waste guidelines for nitroaromatics. Safety data sheets (SDS) for analogous compounds emphasize flammability and toxicity risks .
Advanced: What are the potential biomedical applications of derivatives of this compound, and what in vitro assays are used to assess their efficacy?
Answer:
Derivatives may serve as:
- Antimicrobial agents : Tested via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria.
- Enzyme inhibitors : Screening against kinases or proteases using fluorescence-based activity assays .
- Anticancer candidates : Evaluated with MTT assays for cytotoxicity in cell lines (e.g., HeLa, MCF-7).
Functionalization (e.g., coupling with boronic acids via Suzuki-Miyaura reactions) enhances bioactivity. Mechanistic studies require docking simulations to identify target binding sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
